molecular formula C14H16BrN3O2 B11346868 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

Cat. No.: B11346868
M. Wt: 338.20 g/mol
InChI Key: KSZREPDYNVZDIL-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an oxadiazole ring, which is further connected to an ethylbutanamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzohydrazide with ethyl chloroformate in the presence of a base can yield the desired oxadiazole intermediate. This intermediate can then be further reacted with 2-ethylbutanoyl chloride to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the bromophenyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide exerts its effects is not fully understood. studies suggest that it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For instance, its potential anticancer activity could be attributed to its ability to inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide stands out due to the presence of the oxadiazole ring, which imparts unique chemical reactivity and potential biological activities. This structural feature differentiates it from other bromophenyl-containing compounds and contributes to its distinct properties.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide

InChI

InChI=1S/C14H16BrN3O2/c1-3-9(4-2)14(19)16-13-12(17-20-18-13)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19)

InChI Key

KSZREPDYNVZDIL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NON=C1C2=CC=C(C=C2)Br

Origin of Product

United States

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